Palmitic acid sucrose monoester
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Overview
Description
Palmitic acid sucrose monoester, also known as Sucrose Monoester P90, is a type of sucrose monoester based on palmitic acid . It appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy . It is used at low levels to emulsify flavors, colors, and nutraceutical ingredients (e.g., omega-3 oils) to produce a number of clear beverage products .
Synthesis Analysis
The synthesis of Palmitic acid sucrose monoester involves a transesterification reaction between sucrose and vinyl esters of palmitic acid . The reaction conditions limit the products primarily to the monoester compounds . Potential trace impurities are removed by a series of distillation and solvent extraction steps .Molecular Structure Analysis
Sucrose monoesters of lauric, palmitic, or stearic acid consist mainly of sucrose monoesters of individual fatty acids, namely lauric, palmitic, or stearic acid with smaller amounts of the diesters .Chemical Reactions Analysis
The manufacturing process of Palmitic acid sucrose monoester involves the initial reaction of sucrose with the fatty acid esters (via transesterification) using a basic catalyst . The reaction step is followed by a series of purification steps to remove the fatty acid vinyl ester starting materials, reaction solvents, and other impurities .Physical And Chemical Properties Analysis
Palmitic acid sucrose monoester appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy .Scientific Research Applications
Synthesis and Material Applications
Research has demonstrated the synthesis of unique polyesters from glycerol, azelaic acid, and succinic acid, utilizing resources from the palm oil industry. These polyesters exhibit desirable elastic properties and thermal stability, highlighting the value of palm oil derivatives in creating valuable polymeric materials (Baharu et al., 2015). Another study focused on the kinetics of transesterification of methyl palmitate and sucrose, exploring the synthesis of sucroesters, which are important for their applications in food and pharmaceuticals due to their emulsifying properties (Gutiérrez et al., 2018).
Food Industry Applications
In the food industry, sucrose monopalmitate is utilized for its surfactant properties to stabilize microemulsions, nanoemulsions, and emulsions. These are critical for developing food and beverage products with improved texture, stability, and shelf life. A study on fabricating stable colloidal systems with sucrose monopalmitate and lemon oil illustrates the potential for optimizing food formulations (Rao & McClements, 2011).
Antimicrobial Properties
Sucrose fatty acid esters, including those derived from palmitic acid, have shown antimicrobial activity against spoilage microorganisms in food products. This property makes them valuable as natural preservatives in extending the shelf life of food items, such as salad dressings, without relying on synthetic additives (Yang et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-15H2,1H3,(H,17,18);4-11,13-20H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAGBDSOKNXTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hexadecanoic acid | |
CAS RN |
26446-38-8 |
Source
|
Record name | Sucrodet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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